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Compound of Interest

Compound Name: 2-Aminophenylboronic acid

Cat. No.: B151050

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-aminophenylboronic acid, a versatile building block in organic synthesis and drug
development. This document is intended for researchers, scientists, and professionals in the
field of drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and a
workflow visualization.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-aminophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 2-Aminophenylboronic Acid

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b151050?utm_src=pdf-interest
https://www.benchchem.com/product/b151050?utm_src=pdf-body
https://www.benchchem.com/product/b151050?utm_src=pdf-body
https://www.benchchem.com/product/b151050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) (ppm)
(Hz)

7.70 dd 7.3,1.6 1H Ar-H
7.60 d 8.7 1H Ar-H
7.56 m - 1H Ar-H
7.47 td 76,16 1H Ar-H
7.20 dtd 11.4,7.4,1.3 2H Ar-H
7.11 td 7.2,1.2 1H Ar-H
7.05 m - 1H Ar-H
2.57 S - 1H -OH
8.42 S - 1H -NH

Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data of 2-Aminophenylboronic Acid
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Chemical Shift (8) (ppm) Assignment
147.8 Ar-C
145.9 Ar-C
137.2 Ar-C
134.0 Ar-C
132.8 Ar-C
131.4 Ar-C
126.8 Ar-C
125.1 Ar-C
118.2 Ar-C
115.6 Ar-C

Solvent: DMSO-ds, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of 2-Aminophenylboronic Acid
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Wavenumber (cm~?) Intensity Assignment
3380 - 3450 Strong, Broad O-H Stretch (B(OH)2)
3300 - 3400 Medium N-H Stretch (Amine)
~3050 Medium Aromatic C-H Stretch
~1610 Strong N-H Bend (Amine)
~1580, 1480 Medium Aromatic C=C Stretch
~1340 Strong B-O Stretch
~1200 Strong C-N Stretch
Aromatic C-H Bend (ortho-
~750 Strong ) )
disubstituted)
Mass Spectrometry (MS)
Table 4: ESI-MS Data of 2-Aminophenylboronic Acid
m/z (amu) lon Type Notes
Molecular ion peak
138.06 [M+H]*
(protonated)
120.05 [M+H - H20]* Loss of a water molecule
Subsequent loss of carbon
92.05 [M+H - H20 - COJ*

monoxide

lonization Method: Electrospray lonization (ESI), Positive lon Mode

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy
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Objective: To obtain *H and 3C NMR spectra of 2-aminophenylboronic acid to confirm its
chemical structure.

Materials and Instrumentation:

2-Aminophenylboronic acid (recrystallized from MeOH/H20)

Deuterated dimethyl sulfoxide (DMSO-ds, 99.9 atom % D)

5 mm NMR tubes

Bruker Spectrometer (400 MHz for *H, 100 MHz for 13C) or equivalent
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-aminophenylboronic
acid and dissolve it in approximately 0.7 mL of DMSO-ds in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
 Instrumentation Setup:

o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of DMSO-de.

o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

[e]

Acquire the *H NMR spectrum using standard acquisition parameters.

o

Typically, 16-32 scans are sufficient.

[¢]

Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform.

[¢]

Phase the spectrum and reference the residual DMSO peak to 6 2.50 ppm.
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o Integrate the signals and determine the multiplicities and coupling constants.

e 13C NMR Acquisition:
o Acquire the proton-decoupled *3C NMR spectrum.

o Alarger number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 3C.

o Process the FID with an exponential window function and Fourier transform.

o Phase the spectrum and reference the DMSO-ds solvent peak to & 39.5 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-aminophenylboronic acid using
Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials and Instrumentation:

2-Aminophenylboronic acid (solid)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FT-IR spectrometer with a transmission sample holder
Procedure:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind approximately 1-2 mg of 2-aminophenylboronic acid with about 100-
200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press die.
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o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

e Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record
a background spectrum. This will be automatically subtracted from the sample spectrum.

e Sample Spectrum Acquisition:
o Mount the KBr pellet in the sample holder and place it in the spectrometer.
o Acquire the IR spectrum over the range of 4000-400 cm~1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
aminophenylboronic acid using Electrospray lonization Mass Spectrometry (ESI-MS).

Materials and Instrumentation:

2-Aminophenylboronic acid

Methanol (HPLC grade)

Formic acid (optional, for enhancing protonation)

Electrospray lonization Mass Spectrometer (e.g., Bruker Esquire 3000 or equivalent)
Procedure:
e Sample Preparation:

o Prepare a dilute solution of 2-aminophenylboronic acid (approximately 10 pg/mL) in
methanol.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b151050?utm_src=pdf-body
https://www.benchchem.com/product/b151050?utm_src=pdf-body
https://www.benchchem.com/product/b151050?utm_src=pdf-body
https://www.benchchem.com/product/b151050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o A small amount of formic acid (e.g., 0.1% v/v) can be added to the solution to promote
protonation and enhance the signal in positive ion mode.

 Instrumentation Setup:
o Set the mass spectrometer to operate in positive ion mode.

o Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure,
and drying gas flow rate and temperature.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

o If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the
molecular ion peak ([M+H]*) and subjecting it to collision-induced dissociation (CID).

e Data Analysis:
o lIdentify the molecular ion peak ([M+H]*).

o Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-aminophenylboronic acid.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 2-Aminophenylboronic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151050#spectroscopic-data-nmr-ir-ms-of-2-
aminophenylboronic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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